molecular formula C6H12O4 B1233376 3,6-Dideoxy-D-xylo-hexose CAS No. 56816-60-5

3,6-Dideoxy-D-xylo-hexose

Cat. No.: B1233376
CAS No.: 56816-60-5
M. Wt: 148.16 g/mol
InChI Key: KYPWIZMAJMNPMJ-JDJSBBGDSA-N
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Description

3,6-Dideoxy-D-xylo-hexose, commonly known as Abequose, is a rare deoxysugar that functions as a critical immunodominant structural element in the lipopolysaccharide (LPS) O-antigens of Gram-negative bacterial cell walls . Its presence as a terminal branching residue in the outer cell wall of pathogens such as Salmonella and P. pseudotuberculosis makes it a principal antigenic determinant recognized by host antibodies, which is essential for bacterial serotyping and immunological research . The conformational flexibility imparted by its specific deoxygenation pattern at the C-3 and C-6 positions is of significant interest for studying carbohydrate-based receptor binding and modifying glycoconjugate function . This compound is supplied For Research Use Only and is intended for applications in microbiology, immunology, and glycobiology research, including the study of host-pathogen interactions, bacterial virulence, and the development of serological diagnostics . It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3R,5R,6R)-6-methyloxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O4/c1-3-4(7)2-5(8)6(9)10-3/h3-9H,2H2,1H3/t3-,4-,5-,6?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYPWIZMAJMNPMJ-JDJSBBGDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(CC(C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C[C@H](C(O1)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

644-48-4
Record name Abequose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000644484
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Occurrence and Distribution of 3,6 Dideoxy D Xylo Hexose in Biological Systems

Isolation and Identification from Bacterial Lipopolysaccharides (LPS) and Glycoconjugates

Abequose is primarily located in the O-specific polysaccharide (O-antigen) chains of lipopolysaccharides (LPS) in Gram-negative bacteria. wikipedia.org The O-antigen is the outermost part of the LPS molecule and is a major determinant of the serological specificity of a bacterium. glycoscience.ru The unique structure of abequose, a hexose (B10828440) lacking hydroxyl groups at the C-3 and C-6 positions, contributes significantly to the antigenic diversity observed among different bacterial serotypes. nih.gov Its identification is a key factor in the serological classification of several bacterial genera, including Salmonella and Yersinia.

The presence of abequose is a defining characteristic of certain Salmonella enterica serogroups. nih.govresearchgate.net Specifically, it is the immunodominant sugar of the O-antigen in Salmonella serogroup B. nih.govasm.org The structural difference between the O-antigens of major Salmonella serogroups often comes down to the specific 3,6-dideoxyhexose (B1251815) present. For instance, the O-antigen of serogroup B contains abequose, while serogroups A and D contain its isomers, paratose and tyvelose (B24345), respectively. nih.gov This seemingly minor difference is sufficient to elicit distinct antibody responses, forming the basis of the Kauffmann-White serotyping scheme. asm.org

The final step in the biosynthesis of abequose is catalyzed by the enzyme CDP-abequose synthase, which is encoded by the rfbJ gene. nih.govasm.orgnih.gov The presence of this specific gene is what differentiates serogroup B from other Salmonella serogroups. nih.gov Molecular techniques, such as the polymerase chain reaction (PCR) targeting the rfbJ gene, have been developed for the rapid and accurate identification of Salmonella serogroup B. asm.orgnih.gov

Table 1: Presence of Abequose in Salmonella Serogroups

SerogroupKey 3,6-DideoxyhexoseBiosynthetic Gene
A ParatoserfbS
B AbequoserfbJ
C2 AbequoserfbJ
D TyveloserfbS (mutant form)

This table summarizes the key 3,6-dideoxyhexoses that define major Salmonella serogroups and their corresponding synthase genes. Data sourced from nih.govasm.orgnih.gov.

Beyond Salmonella, abequose is also a constituent of the O-antigen in several serotypes of Yersinia pseudotuberculosis. nih.govnih.govoup.com This species is notable for utilizing a wide variety of 3,6-dideoxyhexoses in its O-antigens, with abequose being found in serotypes O:2a, O:2b, and O:2c. oup.com The genetic machinery for abequose synthesis in Y. pseudotuberculosis is located in the rfb gene cluster, similar to Salmonella. nih.govmicrobiologyresearch.org

In addition to Yersinia, abequose has been identified in the O-polysaccharide of Citrobacter freundii O22. wikipedia.org More recently, the monosaccharide has been detected in the O-polysaccharide of a novel species, Pectobacterium aquaticum, marking its identification in a member of the Pectobacteriaceae family. wisdomlib.org

The distribution of abequose extends beyond the Enterobacteriaceae family. It has been identified in the strain-specific, low-molecular-weight polysaccharides of the phototrophic bacterium Rhodopseudomonas gelatinosa. nih.gov These polysaccharides are considered to be related to the O-specific chains of lipopolysaccharides. nih.gov The presence of abequose has also been noted in marine bacteria, highlighting its broader distribution in diverse microbial populations. mdpi.com

Presence in Yersinia Species and Other Enterobacteriaceae

Ecological and Evolutionary Aspects of 3,6-Dideoxy-D-xylo-hexose Distribution

The distribution of 3,6-dideoxyhexoses like abequose across different bacterial species points to complex evolutionary relationships. The genes responsible for the biosynthesis of these rare sugars are often found in clusters (rfb or O-antigen gene clusters) that are subject to horizontal gene transfer. nih.govmicrobiologyresearch.orgasm.org

A comparison of the abequose biosynthetic gene clusters in Salmonella enterica and Yersinia pseudotuberculosis reveals significant similarities in gene arrangement, suggesting a common evolutionary origin. nih.gov However, differences in the nucleotide and protein sequences indicate that these gene clusters have been evolving independently for a considerable period. nih.gov The G+C content of the rfbJ gene and its surrounding DNA in Salmonella is notably lower than the rest of the bacterial genome, suggesting that this genetic material was acquired from an external source. nih.gov

The diversity of 3,6-dideoxyhexoses within a single species, such as Yersinia pseudotuberculosis, which produces five of the six known naturally occurring 3,6-dideoxyhexoses, is a testament to the evolutionary pressure on bacteria to alter their surface antigens. nih.govresearchgate.netoup.com This variation in the O-antigen provides a selective advantage, allowing bacteria to evade the host immune system and bacteriophage attacks. oup.com The presence of abequose and other related sugars in the O-antigens of various pathogenic and environmental bacteria underscores their importance in bacterial survival, adaptation, and interaction with their respective niches. oup.com

Biosynthetic Pathways of 3,6 Dideoxy D Xylo Hexose

Enzymatic Mechanisms for Deoxygenation at C-3 and C-6 Positions

The defining feature of 3,6-dideoxy-D-xylo-hexose is the absence of hydroxyl groups at the C-3 and C-6 positions of the hexose (B10828440) ring. This is achieved through a sequence of highly specific enzymatic reactions.

The biosynthetic pathway for most 3,6-dideoxyhexoses, including abequose, commences with a nucleotide-activated sugar. nih.gov Specifically, the starting precursor is Cytidine Diphosphate-D-glucose (CDP-D-glucose). nih.govnih.gov The attachment of the CDP moiety activates the glucose molecule, making it a suitable substrate for the subsequent enzymatic transformations. agriculturejournals.cz The initial conversion of α-D-glucose 1-phosphate to CDP-D-glucose is catalyzed by the enzyme α-D-glucose 1-phosphate cytidylyltransferase, often designated as Ep. researchgate.netlookchem.com

The deoxygenation process involves several key enzymes, primarily dehydratases and reductases, which are encoded by genes within the rfb gene cluster in Salmonella. researchgate.net

The first major transformation is the C-6 deoxygenation. This is accomplished by the NAD⁺-dependent enzyme CDP-D-glucose 4,6-dehydratase (also known as Eod or RfbB). researchgate.netnih.gov This enzyme catalyzes the conversion of CDP-D-glucose into the intermediate CDP-6-deoxy-D-xylo-4-hexulose (also referred to as CDP-4-keto-6-deoxy-D-glucose). nih.govnih.govresearchgate.net

The subsequent and more complex C-3 deoxygenation is catalyzed by a two-component system. asm.orgnih.gov This system consists of CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydrase (E1) and CDP-6-deoxy-Δ³,⁴-glucoseen reductase (E3). researchgate.netlookchem.comnih.gov E1 is a pyridoxamine (B1203002) 5'-phosphate (PMP)-linked, iron-sulfur-containing enzyme that initiates the C-O bond cleavage at the C-3 position. lookchem.comasm.org E3, a [2Fe-2S]-containing flavoprotein, functions as the reductase, providing the necessary electrons (typically from NADH) to complete the deoxygenation. lookchem.comasm.orgnih.gov The interaction and formation of a complex between E1 and E3 are essential for the catalytic activity. nih.gov This enzymatic reaction converts CDP-6-deoxy-D-xylo-4-hexulose into CDP-3,6-dideoxy-D-xylo-4-hexulose. nih.gov The final steps to produce CDP-D-abequose involve epimerization and reduction reactions.

Table 1: Key Enzymes in this compound Biosynthesis

Enzyme NameGene Name (Typical)FunctionCofactors
α-D-glucose 1-phosphate cytidylyltransferaseEpActivation of glucoseCTP
CDP-D-glucose 4,6-dehydrataseEod / RfbBC-6 DeoxygenationNAD⁺
CDP-6-deoxy-L-threo-D-glycero-4-hexulose-3-dehydraseE1C-3 DehydrationPMP, [Fe-S]
CDP-6-deoxy-Δ³,⁴-glucoseen reductaseE3C-3 Reduction[2Fe-2S], FAD, NADH
CDP-paratose synthasePS / RfbJC-4 Keto ReductionNADPH

Data sourced from multiple references. researchgate.netnih.govlookchem.comresearchgate.netasm.orgnih.gov

The biosynthesis of 3,6-dideoxyhexoses is under strict stereochemical control to produce a specific isomer. Mechanistic studies on the C-3 deoxygenation step have revealed that the displacement of the hydroxyl group occurs with a net retention of configuration at the C-3 center. lookchem.com This high degree of stereospecificity is a critical function of the E1 enzyme's active site, which precisely orients the cofactor-substrate complex to ensure the correct outcome. lookchem.com Similarly, the final reduction of the 4-keto group to a hydroxyl group is also stereospecific, determining the final configuration (D-xylo in the case of abequose) of the sugar. The lack of directing groups at the C-2 position in deoxy sugars makes stereochemical control a significant challenge, highlighting the precision of these enzymatic reactions. mdpi.com

Characterization of Specific Dehydratase and Reductase Enzymes

Metabolic Intermediates and Branch Points in this compound Production

The pathway from CDP-D-glucose to CDP-D-abequose proceeds through several stable and characterizable metabolic intermediates. nih.gov The primary starting material is CDP-D-glucose. publish.csiro.auacs.org

CDP-6-deoxy-D-xylo-4-hexulose : This is the product of the first enzymatic step catalyzed by CDP-D-glucose 4,6-dehydratase and serves as a crucial branch point. nih.govasm.org This 4-keto-6-deoxy intermediate is a common precursor in the biosynthesis of many deoxysugars. nih.gov

CDP-3,6-dideoxy-D-xylo-4-hexulose : Formed by the action of the E1 and E3 enzyme system, this 3,6-dideoxy-4-keto intermediate is the direct precursor to the final sugar nucleotide. nih.govacs.org Its identification was confirmed through GC-MS and NMR analysis during in vitro synthesis studies. nih.gov

This 4-keto intermediate is then subject to a final C-4 reduction, which yields the final product, CDP-abequose (CDP-3,6-dideoxy-D-galactose). nih.gov

Table 2: Key Metabolic Intermediates

Intermediate Compound NamePreceding EnzymeSubsequent Enzyme System
CDP-D-glucoseα-D-glucose 1-phosphate cytidylyltransferaseCDP-D-glucose 4,6-dehydratase (Eod)
CDP-6-deoxy-D-xylo-4-hexuloseCDP-D-glucose 4,6-dehydratase (Eod)E1/E3 Dehydrogenase System
CDP-3,6-dideoxy-D-xylo-4-hexuloseE1/E3 Dehydrogenase SystemCDP-paratose synthase
CDP-D-Abequose (CDP-3,6-dideoxy-D-galactose)CDP-paratose synthaseGlycosyltransferase

Data sourced from multiple references. nih.govresearchgate.net

Genetic Basis and Regulation of this compound Biosynthetic Gene Clusters

The enzymes required for the synthesis of this compound are encoded by a cluster of genes. researchgate.net In Salmonella enterica, these genes are part of the rfb gene cluster, which is responsible for O-antigen biosynthesis. In Yersinia pseudotuberculosis, a homologous gene cluster known as the asc (ascarylose) region encodes the enzymes for the biosynthesis of its specific 3,6-dideoxyhexose (B1251815). researchgate.netnih.gov

These gene clusters typically contain all the necessary genes for the complete pathway, including the cytidylyltransferase (Ep), the 4,6-dehydratase (Eod), the C-3 deoxygenation system (E1 and E3), and the final epimerases and reductases (e.g., Eep, Ered). researchgate.netnih.gov The organization of these genes into a single cluster allows for their coordinated regulation. The genetics of O-antigen biosynthesis have been studied extensively, revealing that while the sugar structures are highly variable between serotypes, the underlying genetic pathways often share a common framework. asm.org The variation in the dideoxyhexose produced by different bacterial strains or serotypes is a direct result of differences within these biosynthetic gene clusters. researchgate.netnih.gov

Comparative Biosynthesis of Dideoxy Sugars, with Emphasis on this compound

The 3,6-dideoxyhexoses are a family of related sugars that include abequose (D-xylo), paratose (D-ribo), tyvelose (B24345) (D-arabino), ascarylose (B1226638) (L-arabino), and colitose (L-xylo). researchgate.netnih.gov The biosynthesis of the first four (abequose, paratose, tyvelose, ascarylose) follows a highly conserved general pathway. lookchem.comnih.gov

The synthesis of these sugars begins with a nucleotide-linked glucose, most commonly CDP-D-glucose. researchgate.netnih.gov The first two enzymatic steps are generally conserved: the activation of glucose-1-phosphate and the subsequent C-6 deoxygenation by a 4,6-dehydratase to form a CDP-4-keto-6-deoxy-D-glucose intermediate. researchgate.netnih.gov The divergence in the pathways occurs after this point. The C-3 deoxygenation is carried out by the E1-E3 enzyme system, leading to a CDP-4-keto-3,6-dideoxy intermediate. researchgate.netresearchgate.netasm.org

The final stereochemical identity of the sugar is determined by the specificities of the C-5 epimerase and C-4 reductase enzymes that act on this common 4-keto-3,6-dideoxy intermediate. researchgate.netnih.gov For example, the asc cluster of Yersinia pseudotuberculosis contains genes for a C-5 epimerase (Eep) and a C-4 reductase (Ered) that together convert the intermediate into CDP-ascarylose. researchgate.net In contrast, the rfb cluster for abequose synthesis in Salmonella produces a different set of terminal enzymes that result in the D-xylo configuration.

The biosynthesis of colitose is a notable exception. researchgate.net While it is also a 3,6-dideoxyhexose, its pathway starts from GDP-D-mannose and utilizes a different type of C-3 deoxygenase (ColD), which is a PLP-dependent enzyme that functions as both a transaminase and a dehydratase. researchgate.netresearchgate.net This highlights how different enzymatic strategies have evolved to produce structurally similar dideoxy sugars.

Chemical Synthesis Strategies for 3,6 Dideoxy D Xylo Hexose and Its Analogs

Total Chemical Synthesis Approaches to 3,6-Dideoxy-D-xylo-hexose

Total chemical synthesis provides a versatile platform to access this compound and its analogs, allowing for the introduction of various modifications for research purposes. These approaches often start from readily available monosaccharides and involve a series of stereocontrolled reactions, including protection, deoxygenation, and glycosylation.

The stereoselective synthesis of this compound is paramount to obtaining the correct diastereomer. Various strategies have been developed to control the stereochemistry at different carbon centers.

One approach involves the de novo asymmetric synthesis from achiral starting materials like 2-acetylfuran (B1664036). researchgate.netresearchgate.netresearchgate.net This method allows for the construction of the pyranone core, followed by diastereoselective transformations to establish the desired stereocenters. researchgate.netresearchgate.netresearchgate.net The stereochemical outcome of Michael additions at C2 can be controlled by the configuration at the anomeric center (C1). researchgate.netresearchgate.netresearchgate.net

Another common strategy utilizes readily available monosaccharides such as D-glucose or D-galactose as chiral templates. For instance, starting from methyl 4,6-O-benzylidene-α-D-glucopyranoside, a series of reactions including deoxygenation at C-6 and inversion of configuration at C-4 can lead to the desired xylo-configuration. nih.gov Similarly, syntheses starting from D-galactono-1,4-lactone have been reported, where stereochemistry is controlled through sequential reactions. tandfonline.com

Furthermore, stereospecific deuterium (B1214612) labeling at C-3 has been achieved through methods like the hydrogenation of olefins, displacement of halides, reduction of epoxides, and substitution of tosyl esters, highlighting the versatility of these techniques in achieving high stereocontrol. nih.gov

Table 1: Examples of Stereoselective Synthesis Methodologies

Starting MaterialKey Stereocontrolling StepsTarget Moiety
2-AcetylfuranDiastereoselective acylation, Michael addition3,6-Dideoxy-4-keto sugars researchgate.netresearchgate.netresearchgate.net
Methyl 4,6-O-benzylidene-α-D-glucopyranosideSN2 displacement at C-4 (e.g., with an azide)4-amino-4,6-dideoxy-D-glucose derivative nih.gov
D-Galactono-1,4-lactoneHydrogenolysis, reduction3,6-Dideoxy-D-xylo-hexono-1,4-lactone tandfonline.com
Various sugar precursorsHydrogenation of olefins, reduction of epoxidesStereospecifically deuterium-labeled 3,6-dideoxyhexoses nih.gov

The judicious use of protecting groups is crucial for the regioselective modification of hydroxyl groups in the carbohydrate backbone. Common protecting groups include benzyl (B1604629) ethers, acetals (like benzylidene and isopropylidene), and esters (like benzoates and acetates). nih.govpublish.csiro.aupublish.csiro.auacs.org

For example, the use of a 1,2-O-propylidene acetal (B89532) in glucose or galactose allows for modifications at both the C-3 and C-6 positions while enabling the differential protection of the hydroxyl groups at C-2 and C-4. researchgate.net The 4,6-O-benzylidene acetal is another widely used protecting group that directs reactions to the C-2 and C-3 positions. nih.govacs.org

Regioselective modifications often involve the selective opening of these acetals or the use of sterically hindered reagents. For instance, partial hydrolysis of 3-deoxy-1,2:5,6-di-O-isopropylidene-α-D-xylo-hexofuranose can yield the corresponding 5,6-diol, which can then be selectively deoxygenated at the C-6 position. publish.csiro.aupublish.csiro.au Regioselective esterification, such as the use of pivaloyl chloride, has been employed to selectively protect the C-3 hydroxyl group. researchgate.netresearchgate.net

Table 2: Common Protecting Groups and Their Applications

Protecting GroupPosition(s) ProtectedTypical Application
Benzylidene acetalC-4, C-6Directs reactions to C-2 and C-3 nih.govacs.org
Isopropylidene acetalC-1, C-2 and C-5, C-6Allows for selective deprotection and modification publish.csiro.aupublish.csiro.au
Benzyl etherVarious hydroxyl groupsStable under a wide range of conditions, removed by hydrogenolysis nih.gov
Benzoyl esterVarious hydroxyl groupsCan influence reactivity and be removed under basic conditions tandfonline.com
Pivaloyl esterC-3 hydroxylRegioselective protection researchgate.netresearchgate.net

The removal of hydroxyl groups at the C-3 and C-6 positions is the defining feature of this compound synthesis. A variety of deoxygenation methods have been developed and refined for this purpose.

A common approach involves the conversion of the hydroxyl group into a good leaving group, such as a tosylate or mesylate, followed by reduction. researchgate.netresearchgate.netresearchgate.net Reductants like lithium aluminum hydride are effective for this transformation. researchgate.net Alternatively, the hydroxyl group can be converted to a halide (iodide or bromide), which is then reduced, often through catalytic hydrogenation. researchgate.netcdnsciencepub.com

Radical deoxygenation, such as the Barton-McCombie reaction, is another powerful technique. This method typically involves the formation of a thiocarbonyl derivative, like a dithiocarbonate, which is then treated with a radical initiator (e.g., AIBN) and a hydrogen atom donor (e.g., tributyltin hydride). publish.csiro.aupublish.csiro.auscilit.com

Photodeoxygenation has also been reported as a method for deoxygenation at the C-3 position. researchgate.netresearchgate.net This technique involves the photochemical cleavage of a pivaloyl ester in the presence of hexamethylphosphoric triamide (HMPA) and water. researchgate.netresearchgate.net

Table 3: Selected Deoxygenation Reagents and Methods

Reagent/MethodIntermediatePosition Deoxygenated
Lithium aluminum hydrideTosylate, MesylateC-3, C-6 researchgate.netresearchgate.net
Catalytic hydrogenation (e.g., with Palladium)Bromo derivativeC-3 cdnsciencepub.com
Tributyltin hydrideDithiocarbonateC-3 publish.csiro.aupublish.csiro.auscilit.com
Photodeoxygenation (254 nm light)Pivaloyl esterC-3 researchgate.netresearchgate.net

Protecting Group Strategies and Regioselective Modifications

Chemoenzymatic Synthesis of this compound and Related Glycans

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity and efficiency of enzymatic reactions. This approach is particularly useful for the synthesis of complex carbohydrates and their derivatives.

The biosynthesis of CDP-D-abequose in Salmonella enterica involves a series of enzymatic steps starting from CDP-D-glucose. This pathway has been harnessed for the in vitro synthesis of CDP-D-abequose and its intermediates. nih.gov The key enzymes involved include CDP-D-glucose 4,6-dehydratase, which catalyzes the formation of CDP-6-deoxy-D-xylo-4-hexulose, and CDP-4-keto-6-deoxy-D-glucose 3-dehydrase, which is responsible for the C-3 deoxygenation. nih.gov

These enzymes, often produced through recombinant DNA technology, can be used in scalable processes to produce gram-scale quantities of CDP-D-abequose, which is valuable for the development of conjugate vaccines. A chemoenzymatic approach to L-xylose and 2-deoxy-L-xylo-hexose has also been developed, utilizing aldolase-catalyzed condensation and dehydrogenase-mediated reduction to establish the required stereocenters. researchgate.net

Synthesis of this compound Derivatives and Modified Analogs for Research Purposes

The ability to synthesize derivatives and modified analogs of this compound is crucial for studying its biological role and for developing new therapeutic agents.

Synthetic modifications can be introduced at various positions of the sugar ring. For example, analogs with modifications at the galactose residue of a trisaccharide epitope containing abequose have been synthesized to study antibody binding affinity. nih.gov These syntheses often employ building blocks with orthogonal protecting groups to allow for the selective deprotection and modification of specific hydroxyl groups. nih.gov

The synthesis of glycosides of abequose, such as methyl and ethyl 2,5-di-O-benzoyl-3,6-dideoxy-β-D-xylo-hexofuranoside, has been achieved through tin(IV) chloride-promoted glycosylation. tandfonline.com Furthermore, the synthesis of 3,6-dideoxy-D-erythro-hexos-4-ulose, an important biosynthetic intermediate, has been accomplished through the oxidation of a protected 3,6-dideoxy-D-xylo-hexopyranoside derivative. acs.org

Retrosynthetic Analysis Applied to this compound Targets

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules like this compound. This approach involves breaking down the target molecule into simpler, commercially available starting materials through a series of logical disconnections.

A retrosynthetic analysis of this compound might identify key disconnections at the C-3 and C-6 hydroxyl groups, suggesting deoxygenation reactions as key synthetic steps. The stereochemistry of the remaining hydroxyl groups would then guide the choice of a suitable starting monosaccharide, such as D-glucose or D-galactose.

For instance, the synthesis of a trisaccharide containing abequose can be planned by retrosynthetically disconnecting the glycosidic linkages, leading to monosaccharide building blocks that can be synthesized individually. nih.gov The choice of protecting groups on these building blocks is critical to ensure the desired regioselectivity and stereoselectivity during the subsequent glycosylation reactions.

A de novo synthesis approach starting from an achiral precursor like 2-acetylfuran would involve a different retrosynthetic strategy, focusing on the stereocontrolled construction of the pyran ring and the introduction of the necessary functional groups. researchgate.netresearchgate.netresearchgate.net

Structural Elucidation Methodologies for 3,6 Dideoxy D Xylo Hexose

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of carbohydrates like 3,6-dideoxy-D-xylo-hexose. nih.govresearchgate.netrsc.orgnih.gov It provides detailed information about the connectivity of atoms and their spatial relationships, which is crucial for assigning the stereochemistry and determining the conformational preferences of the sugar ring.

A suite of 1D and 2D NMR experiments is employed to comprehensively characterize this compound, often as a residue within a larger polysaccharide. nih.govresearchgate.netmdpi.comnih.gov

COSY (Correlation Spectroscopy): This 2D experiment reveals proton-proton (¹H-¹H) scalar couplings between adjacent protons. It is instrumental in tracing the connectivity of the proton spin system within the sugar ring, allowing for the sequential assignment of all proton resonances from H-1 to H-5 and the H-6 methyl protons. nih.govglyco.ac.ru

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to the entire spin system of a monosaccharide residue. This is particularly useful for complex spectra where signals may overlap, as it can identify all protons belonging to a single sugar unit. rsc.orgmdpi.com

ROESY (Rotating-frame Overhauser Effect Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect through-space correlations between protons that are close to each other, providing crucial information for determining stereochemistry and glycosidic linkages. For instance, the observation of a ROESY correlation between H-1 and H-2 can confirm an α-linkage, while correlations to H-3 and H-5 can indicate a β-linkage. researchgate.netglyco.ac.ru

HMQC (Heteronuclear Multiple Quantum Coherence) and HSQC (Heteronuclear Single Quantum Coherence): These 2D experiments correlate the chemical shifts of protons directly bonded to carbon atoms. They are essential for assigning the ¹³C spectrum based on the already assigned ¹H spectrum. mdpi.comnih.govglyco.ac.ru

A study on the O-specific polysaccharide of Pectobacterium aquaticum IFB5637, which contains abequose, utilized a combination of these NMR techniques to establish the complete structure of the repeating unit. researchgate.net Similarly, the structure of the O-polysaccharide of Yersinia pseudotuberculosis O:2b was elucidated using 1D and 2D NMR spectroscopy, identifying the presence of this compound. nih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Data for a 4-deoxy-D-xylo-hexose anomer (as a proxy for dideoxy-hexose)

Data from a study on 4-deoxy-D-xylo-hexose, which shares structural similarities. Note that shifts for this compound will differ, particularly at C-3.

Atomβ-anomer δH (ppm)J (Hz)δC (ppm)
1 4.49J1,2 = 8.097.4
2 3.32J2,3 = 9.274.0
3 3.65J3,4ax = 11.5, J3,4eq = 5.076.9
4ax 1.42J4ax,4eq = 12.5, J4ax,5 = 12.035.4
4eq 1.96J4eq,5 = 2.5
5 3.4272.9
6 3.78, 3.9662.9

Source: Adapted from research on 4-deoxy-D-xylo-hexose. glyco.ac.ru

Isotope labeling is a powerful strategy to simplify complex NMR spectra and to probe specific structural features. In the context of this compound, stereospecific labeling with deuterium (B1214612) (²H) at C-3 has been a key technique. nih.gov

The synthesis of abequose with deuterium specifically incorporated at the C-3 position allows for the unambiguous assignment of signals and the determination of stereochemical outcomes of biosynthetic or synthetic reactions. nih.gov The absence of a proton signal at the labeled position and the altered coupling patterns of adjacent protons in the ¹H NMR spectrum provide direct evidence of the label's location. This technique is particularly valuable in mechanistic studies of enzymes involved in dideoxy sugar biosynthesis. nih.gov While not as common for carbohydrate analysis as for proteins, uniform labeling with ¹³C and ¹⁵N can also be employed, especially when studying the interaction of the sugar with proteins or other macromolecules.

1D and 2D NMR Techniques (e.g., COSY, TOCSY, ROESY, HMQC, HMBC)

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a crucial tool for determining the molecular weight and elemental composition of this compound and its derivatives. It also provides valuable structural information through the analysis of fragmentation patterns.

When analyzing O-antigens containing this compound, MS techniques, often coupled with gas-liquid chromatography (GLC-MS) of appropriately derivatized monosaccharides (e.g., alditol acetates), are used to identify the component sugars. asm.org The mass spectrum of derivatized abequose will show a characteristic molecular ion peak and fragment ions corresponding to the loss of specific groups, which helps to confirm its identity and distinguish it from other dideoxyhexoses. For example, in the electron impact mass spectrum of derived 1,2,3,5,6-penta-O-acetyl-4-deoxyhexitol-1-d, specific fragments confirm the position of the deoxy group. glyco.ac.ru

Chiroptical Methods (e.g., Optical Rotatory Dispersion, Circular Dichroism) in Stereochemical Analysis

Chiroptical methods measure the differential interaction of a chiral molecule with left and right circularly polarized light, providing information about the absolute configuration of stereocenters. nih.gov

Optical Rotatory Dispersion (ORD) and Specific Rotation: The measurement of specific rotation at a single wavelength (e.g., the sodium D-line) is a fundamental chiroptical property. The sign and magnitude of the rotation of a pure sample of this compound or its derivatives can be compared to known standards or to values for its enantiomer (3,6-dideoxy-L-xylo-hexose) to help confirm its absolute configuration. cdnsciencepub.com For instance, the methyl glycoside of the D-enantiomer (abequose) has a specific rotation of +148°, while its L-antipode (colitose) has a value of -149.6° in chloroform. cdnsciencepub.com

Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left and right circularly polarized light as a function of wavelength. While simple sugars have weak CD signals in the accessible UV region, appropriate derivatization can introduce chromophores that give rise to characteristic CD spectra (Cotton effects). mdpi.com By comparing the experimental CD spectrum to spectra predicted by computational models or to those of related compounds with known absolute configurations, the stereochemistry of the sugar can be determined. mdpi.com

X-ray Crystallography for Absolute Configuration Determination of this compound Derivatives (if applicable)

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration. springernature.com While obtaining suitable single crystals of the free sugar can be challenging, derivatives of this compound can be crystallized and their structures solved.

The diffraction pattern of X-rays by a single crystal of a chiral, enantiomerically pure compound allows for the unambiguous determination of the spatial arrangement of every atom. springernature.com By analyzing the anomalous dispersion of the X-rays, the absolute configuration can be established without reference to any other chiral compound. ox.ac.uk Although a crystal structure for this compound itself is not readily cited in the provided context, the technique has been applied to enzymes involved in its biosynthesis and to related dideoxyhexoses, confirming their stereochemistry and providing insight into their conformations. nih.govethernet.edu.et

Chromatographic and Separation Techniques for Purification and Analysis (e.g., HPLC, GC-MS)

Chromatographic techniques are indispensable for the purification of this compound from natural sources (like bacterial hydrolysates) or synthetic reaction mixtures, and for its analytical quantification.

High-Performance Liquid Chromatography (HPLC): HPLC is used for both the purification and analysis of underivatized or derivatized sugars. Techniques like high-pH anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) are particularly effective for the separation and sensitive detection of carbohydrates. umbc.edu This method can separate different monosaccharides, including dideoxyhexoses, released from the hydrolysis of polysaccharides.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful analytical tool for identifying the monosaccharide components of a complex carbohydrate. asm.org The sugars are first hydrolyzed and then chemically modified to form volatile derivatives, such as alditol acetates or trimethylsilyl (B98337) ethers. These derivatives are then separated by GC and identified by their characteristic retention times and mass spectra. This method was used to identify this compound as a component of the lipopolysaccharide from Eubacterium saburreum. asm.org

Biological Roles and Significance of 3,6 Dideoxy D Xylo Hexose in Glycobiology

Incorporation of 3,6-Dideoxy-D-xylo-hexose into Bacterial Lipopolysaccharides (LPS) and Glycoconjugates

This compound, also known as abequose, is a dideoxysugar that is a notable component of the lipopolysaccharides (LPS) of certain Gram-negative bacteria. wikipedia.orgontosight.ai LPS are major constituents of the outer membrane of these bacteria and are composed of three parts: lipid A, a core oligosaccharide, and an O-antigen polysaccharide. glycoscience.ru Abequose is found within the O-antigen portion, which is the outermost and most variable region of the LPS molecule. ontosight.aiglycoscience.ru The presence of abequose and other 3,6-dideoxyhexoses in the O-antigen chains is a key feature of various serotypes of bacteria, including those in the genera Salmonella and Yersinia. wikipedia.orgnih.gov

The incorporation of abequose into the O-antigen is a highly specific enzymatic process. The biosynthesis of abequose typically begins with a nucleotide-activated sugar, CDP-D-glucose. researchgate.netnih.gov A series of enzymatic reactions, including dehydration and epimerization steps, leads to the formation of the activated abequose donor, CDP-abequose. nih.govannualreviews.org This activated sugar is then transferred by specific glycosyltransferases to the growing O-antigen chain. The structure of the O-antigen repeating unit, including the specific linkages of abequose, varies between different bacterial serotypes. For instance, in Salmonella serogroup B, abequose is a key component of the branched tetrasaccharide repeating unit of the O-antigen. nih.gov

The presence of 3,6-dideoxyhexoses like abequose in bacterial glycoconjugates is not limited to LPS. These sugars have also been identified in other bacterial surface polysaccharides and are recognized for their contribution to the structural diversity and biological functions of these molecules. nih.govnih.gov The unique chemical structure of abequose, lacking hydroxyl groups at the C-3 and C-6 positions, imparts specific physicochemical properties to the glycans in which it is found, influencing their conformation and interactions with other molecules. ontosight.ai

Table 1: Examples of Bacteria Incorporating this compound (Abequose) in their Lipopolysaccharides

Bacterial GenusSpecies/Serotype ExamplesLocation of Abequose
SalmonellaSalmonella enterica serogroups A, B, D1O-antigen of LPS researchgate.netoup.com
YersiniaYersinia pseudotuberculosisO-antigen of LPS nih.govresearchgate.net
CitrobacterCitrobacter freundii O22O-antigen of LPS wikipedia.org

Role of this compound as a Determinant in Antigenic Specificity and Serological Classification

The presence and specific presentation of this compound on the bacterial cell surface are of paramount importance in determining the antigenic specificity of the bacterium. nih.gov The O-antigen portion of the LPS is a major surface antigen and is responsible for the serological classification of many Gram-negative bacteria. ontosight.aiglycoscience.ru The unique structure of abequose, along with other sugars in the O-antigen chain, creates a specific epitope that is recognized by antibodies of the host immune system. nih.govresearchgate.net

This high degree of specificity allows for the differentiation of bacteria into various serotypes or serogroups based on their O-antigen composition. oup.com For example, the Kauffmann-White scheme for classifying Salmonella serotypes relies heavily on the structural differences in their O-antigens, where the presence of 3,6-dideoxyhexoses like abequose, paratose, and tyvelose (B24345) is a key distinguishing feature. researchgate.netoup.com The specific linkage of abequose within the O-antigen repeating unit further contributes to the unique antigenic determinant of each serotype. researchgate.net

The role of abequose as a dominant antigenic determinant has been demonstrated through immunological studies. nih.gov Antibodies raised against a specific bacterial serotype will recognize and bind to the O-antigen containing abequose, leading to an immune response. This principle is fundamental to various diagnostic and epidemiological tools used to identify and track bacterial strains. ontosight.aimicrobenotes.com The structural information of these O-antigens, including the presence of abequose, is crucial for understanding the serological relationships between different bacterial species and genera. researchgate.net

Table 2: 3,6-Dideoxyhexoses as Antigenic Determinants in Salmonella Serotypes

Salmonella SerotypeAntigenic Determinant (3,6-Dideoxyhexose)
Serotype AParatose researchgate.net
Serotype BAbequose researchgate.net
Serotype D1Tyvelose researchgate.net

Enzymatic Glycosylation Involving this compound Donors in Glycoconjugate Assembly

The assembly of glycoconjugates containing this compound is a precise process orchestrated by a series of enzymes. The biosynthesis of the sugar nucleotide donor, CDP-abequose, is a critical first step. This pathway begins with CDP-D-glucose and involves several enzymatic modifications. researchgate.netnih.gov Key enzymes in this process include CDP-D-glucose 4,6-dehydratase, which initiates the pathway, followed by enzymes that catalyze the deoxygenation at the C-3 position and subsequent epimerization and reduction steps to yield the final CDP-abequose product. nih.govannualreviews.org

Once synthesized, the activated sugar donor, CDP-abequose, is utilized by specific glycosyltransferases to incorporate the abequose moiety into the growing O-antigen polysaccharide chain. oup.comasm.org These glycosyltransferases exhibit a high degree of specificity for both the donor substrate (CDP-abequose) and the acceptor molecule (the nascent O-antigen chain). The enzymes catalyze the formation of a specific glycosidic linkage between abequose and the acceptor, ensuring the correct structure of the O-antigen repeating unit.

The genes encoding the enzymes for both CDP-abequose biosynthesis and its subsequent transfer are typically located in a gene cluster, often referred to as the rfb or O-antigen gene cluster. nih.gov The organization and sequence of these genes can vary between different bacterial species and serotypes, reflecting the diversity of O-antigen structures. The study of these enzymatic pathways and the characterization of the involved enzymes are crucial for understanding the biosynthesis of these complex bacterial glycans.

Functional Implications of this compound-Containing Glycans in Host-Pathogen Interactions

The presence of this compound in bacterial surface glycans has significant functional implications for the interactions between the bacterium and its host. ontosight.ainih.gov The O-antigen, with its abequose-containing epitopes, plays a crucial role in bacterial pathogenesis and the host's immune response. ontosight.aioup.com

One of the primary functions of the O-antigen is to protect the bacterium from the host's immune system. glycoscience.ru The long polysaccharide chains can act as a physical barrier, preventing the complement system from accessing and lysing the bacterial membrane. glycoscience.ru Furthermore, the structural diversity of O-antigens, including variations in the presence and linkage of sugars like abequose, allows bacteria to evade the host's adaptive immune response. By altering their O-antigen structure, bacteria can avoid recognition by pre-existing antibodies. oup.com

Advanced Analytical and Detection Methodologies for 3,6 Dideoxy D Xylo Hexose

Quantitative Analysis of 3,6-Dideoxy-D-xylo-hexose in Complex Biological Matrices

The quantitative analysis of this compound in complex biological matrices, such as bacterial lipopolysaccharides (LPS), presents a significant analytical challenge due to its structural similarity to other sugars and the intricate nature of the sample matrix. To overcome these hurdles, a combination of hydrolysis, derivatization, and chromatographic techniques is often employed.

A critical first step is the liberation of the monosaccharide from the polysaccharide chain. This is typically achieved through acid hydrolysis. For instance, LPS samples can be hydrolyzed with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to break the glycosidic linkages. umbc.eduddtjournal.com The conditions for hydrolysis, such as acid concentration, temperature, and time, must be carefully optimized to ensure complete cleavage without degrading the target sugar. ddtjournal.com

Following hydrolysis, the complex mixture of monosaccharides is often derivatized to enhance volatility and improve separation and detection by gas chromatography-mass spectrometry (GC-MS). ddtjournal.com A common derivatization method is the conversion of the sugars to their alditol acetates. This involves a reduction step, typically with sodium borohydride, followed by acetylation with acetic anhydride. ddtjournal.com This process converts the anomeric carbons into a single reduced and acetylated form, simplifying the resulting chromatogram.

High-performance anion-exchange chromatography (HPAEC) coupled with pulsed amperometric detection (PAD) is another powerful technique for the quantitative analysis of underivatized monosaccharides, including 3,6-dideoxyhexoses. umbc.edu This method offers high sensitivity and resolution for carbohydrates.

For example, in the analysis of LPS from Salmonella enterica, which contains abequose as a key antigenic determinant, quantitative analysis is crucial for understanding its role in immunogenicity. researchgate.netnih.gov The amount of abequose can be determined by comparing the peak area of the derivatized sugar in the sample to a standard curve generated from known concentrations of pure this compound.

A summary of common quantitative analytical approaches is presented in the table below.

Analytical TechniqueSample PreparationDetection MethodKey Advantages
GC-MS Acid hydrolysis followed by conversion to alditol acetates or trimethylsilyl (B98337) (TMS) ethers. ddtjournal.comMass Spectrometry (MS)High sensitivity and structural information from fragmentation patterns.
HPAEC-PAD Acid hydrolysis. umbc.eduPulsed Amperometric Detection (PAD)High sensitivity and resolution for underivatized carbohydrates. umbc.edu
HPLC Enzymatic synthesis and purification. nih.govUV detection (for CDP-sugar precursors). nih.govCan be used for the analysis of nucleotide-activated sugar precursors. nih.gov

Derivatization Strategies for Enhanced Detection and Structural Analysis

Derivatization is a cornerstone in the analysis of this compound, serving to enhance its volatility for gas chromatography, improve its ionization efficiency for mass spectrometry, and aid in structural elucidation. nih.gov The choice of derivatization strategy depends on the analytical technique being employed and the specific information sought.

For GC-MS analysis, the most common derivatization methods involve the conversion of the sugar's hydroxyl groups into less polar functional groups. These include:

Alditol Acetates: This method involves the reduction of the monosaccharide to its corresponding alditol, followed by acetylation of the hydroxyl groups. ddtjournal.com This eliminates the formation of anomeric isomers, simplifying the chromatogram and providing a single peak for each sugar.

Trimethylsilyl (TMS) Ethers: Silylation with reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is another popular method for increasing volatility. ddtjournal.com This approach is often quicker than the alditol acetate (B1210297) method.

For structural analysis, particularly for determining the absolute configuration of the sugar, derivatization with chiral reagents can be employed. While not always necessary for this compound when reference standards are available, this approach is valuable for characterizing novel dideoxyhexoses.

Furthermore, stereospecific labeling, such as the incorporation of deuterium (B1214612) at specific positions, can be a powerful tool for mechanistic studies of the enzymes involved in the biosynthesis of 3,6-dideoxyhexoses. nih.gov These labeled sugars can be synthesized and their fate traced through metabolic pathways using techniques like NMR and mass spectrometry. nih.gov

The table below outlines common derivatization strategies and their applications.

Derivatization MethodReagentsApplication
Alditol Acetate Formation Sodium borohydride, Acetic anhydride, PyridineGC-MS analysis for quantitative and qualitative profiling. ddtjournal.com
Trimethylsilylation (TMS) BSTFA, TMCSGC-MS analysis, often used for its speed and simplicity. ddtjournal.com
Stereospecific Deuterium Labeling Various synthetic methodsMechanistic studies of biosynthetic pathways. nih.gov

High-Resolution Chromatographic-Mass Spectrometric (LC-MS, GC-MS) Applications in this compound Profiling

High-resolution chromatographic techniques coupled with mass spectrometry are indispensable for the detailed profiling of this compound and its isomers in complex mixtures. These methods provide a combination of excellent separation capabilities and highly specific and sensitive detection.

Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of derivatized monosaccharides. ddtjournal.com After hydrolysis and derivatization to alditol acetates or TMS ethers, the volatile sugar derivatives are separated on a capillary GC column and detected by a mass spectrometer. The retention time of the derivative provides initial identification, which is then confirmed by its mass spectrum. The fragmentation pattern of the derivatized this compound is characteristic and allows for its differentiation from other hexoses and deoxyhexoses. For instance, the mass spectrum of the alditol acetate of this compound will show a specific pattern of fragment ions resulting from the cleavage of the carbon-carbon bonds of the sugar backbone.

Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a powerful alternative, particularly for the analysis of intact glycoconjugates and nucleotide-activated sugars containing this compound. LC-MS can be used to analyze the products of in vitro enzymatic synthesis of CDP-3,6-dideoxy-D-xylo-hexose. nih.govresearchgate.net High-performance liquid chromatography (HPLC) can separate these nucleotide sugars, and electrospray ionization-mass spectrometry (ESI-MS) provides their molecular weights and structural information through tandem MS (MS/MS) experiments. researchgate.net For example, MS/MS analysis of CDP-3,6-dideoxy-D-xylo-hexose would show characteristic fragment ions corresponding to the CDP moiety and the 3,6-dideoxyhexose (B1251815).

The table below summarizes the applications of these techniques in the analysis of this compound.

TechniqueApplicationSample FormKey Findings
GC-MS Identification and quantification of this compound in bacterial polysaccharides. asm.orgDerivatized monosaccharides (e.g., alditol acetates).Provides characteristic retention times and fragmentation patterns for unambiguous identification.
LC-MS Analysis of nucleotide-activated sugar precursors (e.g., CDP-abequose). nih.govresearchgate.netIntact nucleotide sugars.Allows for the characterization of biosynthetic intermediates and products. nih.govresearchgate.net
HPLC Separation and purification of CDP-sugars, including CDP-3,6-dideoxy-D-xylo-hexose. nih.govNucleotide sugars.Enables the isolation of intermediates for further structural and functional studies. nih.gov

Immunological Assays for this compound-Containing Structures (e.g., ELISA, Immunoblotting)

Immunological assays are highly specific and sensitive methods for detecting and quantifying structures containing this compound, particularly in the context of bacterial lipopolysaccharides (LPS). theclinivex.comnih.gov These assays rely on the specific recognition of the sugar epitope by antibodies.

Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying antibodies against LPS or for detecting the LPS itself. In a typical ELISA, the wells of a microtiter plate are coated with the antigen containing this compound (e.g., purified LPS). asm.org The sample (e.g., serum) is then added, and any specific antibodies present will bind to the antigen. A secondary antibody conjugated to an enzyme is then added, which binds to the primary antibodies. Finally, a substrate is added that is converted by the enzyme into a colored product, and the intensity of the color is proportional to the amount of antibody bound. Competitive ELISAs can also be designed to quantify the amount of free LPS in a sample. mybiosource.com

Immunoblotting , also known as Western blotting, is used to detect specific antigens in a complex mixture of proteins or, in this case, LPS. The LPS samples are first separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a membrane. The membrane is then incubated with a primary antibody that specifically recognizes the this compound-containing epitope. A labeled secondary antibody is then used to detect the primary antibody, revealing the presence and size of the LPS containing the target sugar.

These immunological methods are crucial for:

Serotyping of bacteria: The presence of this compound is a key determinant for the serological specificity of many Salmonella species. pnas.org

Vaccine development: Monitoring the immune response to vaccines based on O-antigen polysaccharides. asm.org

Diagnostic applications: Detecting bacterial infections by identifying specific LPS antigens in clinical samples.

The table below provides an overview of these immunological assays.

AssayPrincipleApplication
ELISA Antigen-antibody interaction detected by an enzyme-linked secondary antibody. asm.orgmybiosource.comQuantification of antibodies against this compound-containing LPS; detection of LPS.
Immunoblotting Separation of LPS by size, followed by detection with specific antibodies.Identification of specific LPS bands containing this compound in bacterial lysates.

Biotechnological and Synthetic Biology Approaches to 3,6 Dideoxy D Xylo Hexose Production

Metabolic Engineering of Microorganisms for Enhanced 3,6-Dideoxy-D-xylo-hexose Yields

Metabolic engineering aims to rationally modify the cellular machinery of microorganisms to overproduce a desired chemical. sciepublish.com While naturally occurring microorganisms that produce 1,3-propanediol (B51772) (1,3-PDO) from glucose have not been reported, scientists have successfully introduced an artificial pathway into Escherichia coli to achieve this conversion. sciepublish.com A similar strategy can be applied for this compound production by introducing the necessary biosynthetic genes into a suitable host organism like E. coli or Corynebacterium glutamicum. nih.govsciepublish.com

The core strategy involves channeling central carbon metabolites, such as glucose, towards the specific biosynthetic pathway of the target dideoxy sugar. sciepublish.com The native pathway for 3,6-dideoxyhexoses begins with a nucleotide-activated sugar, typically CDP-D-glucose. nih.govresearchgate.net Enhancing the yield of this compound would involve several key metabolic engineering steps:

Upregulation of Precursor Supply: Increasing the intracellular pool of the initial precursor, CDP-D-glucose. This could be achieved by overexpressing the enzymes responsible for its synthesis, such as α-D-glucose cytidylyltransferase (E_p). nih.gov

Expression of the Heterologous Pathway: Introducing the complete set of genes responsible for converting CDP-D-glucose to the final product. For CDP-abequose, this includes the genes encoding the enzymes for C-3 and C-6 deoxygenation and epimerization steps. nih.govnih.gov

Elimination of Competing Pathways: Deleting genes that encode for enzymes that divert key intermediates away from the desired pathway. This minimizes the loss of carbon to non-essential metabolic activities, thereby maximizing the flux towards the target molecule.

Optimization of Cofactor Availability: The biosynthetic pathway for 3,6-dideoxyhexoses involves redox reactions that require cofactors like NAD(P)H. nih.gov Engineering the host's central metabolism to regenerate these cofactors efficiently is crucial for maintaining high pathway activity.

By applying these principles, which have been used to achieve high titers of products like cadaverine (B124047) in engineered C. glutamicum, it is feasible to develop microbial strains capable of producing this compound at significantly enhanced yields. sciepublish.com

Recombinant Expression and Engineering of this compound Biosynthetic Enzymes

The biosynthesis of 3,6-dideoxyhexoses is a multi-step enzymatic process. nih.gov The functional cloning and recombinant expression of the genes encoding these enzymes are fundamental to understanding their mechanisms and utilizing them for production. nih.gov The gene cluster for the biosynthesis of the related 3,6-dideoxyhexose (B1251815) CDP-ascarylose has been cloned from Yersinia pseudotuberculosis and its enzymes have been expressed in E. coli, providing a well-characterized model system. nih.govnih.gov

The key deoxygenation step at C-3 is catalyzed by a two-component system: CDP-6-deoxy-L-threo-D-glycero-4-hexulose 3-dehydrase (E1) and its specific reductase (E3). nih.gov Research has shown that these two proteins must form a complex to be catalytically active. nih.gov Studies involving size-exclusion chromatography and circular dichroism spectroscopy confirmed the formation of an E1-E3 complex. nih.gov Furthermore, in vivo experiments using a two-hybrid system in yeast firmly established that this interaction occurs within the cell, highlighting the specificity of the E1-E3 recognition. nih.gov The catalytic efficiency of the system is directly dependent on the formation of this complex, which has an estimated dissociation constant (K_d) of 288 nM. nih.gov

Other enzymes in related pathways have also been successfully overexpressed and characterized. For instance, ColD and ColC from the L-colitose pathway in Yersinia pseudotuberculosis VI were overexpressed, purified, and studied, revealing a new deoxygenation mechanism. researchgate.net Similarly, the enzyme Tyl1a, a 3,4-ketoisomerase from the d-mycaminose pathway, was overexpressed and shown to have a relaxed substrate specificity, suggesting its potential use in engineered pathways. acs.org

Table 1: Key Enzymes in 3,6-Dideoxyhexose Biosynthesis and their Recombinant Study

Enzyme Name/System Gene(s) Function Source Organism Key Findings from Recombinant Expression
α-D-glucose cytidylyltransferase ascA (example) Activates glucose to CDP-D-glucose Yersinia pseudotuberculosis Functionally expressed as part of the ascarylose (B1226638) gene cluster in E. coli. nih.gov
CDP-D-glucose 4,6-dehydratase ascB (example) Catalyzes the first deoxygenation at C-6 Yersinia pseudotuberculosis Functionally expressed; converts CDP-D-glucose to a 4-keto-6-deoxy intermediate. nih.gov
E1/E3 Dehydrogenase System ascC / ascD (example) Catalyzes C-3 deoxygenation Yersinia pseudotuberculosis E1 and E3 must form a specific protein-protein complex to be active; complex formation demonstrated in vitro and in vivo. nih.gov
CDP-paratose synthase PS C-4 keto reduction to form paratose Salmonella enterica Identified as the terminal reductase in the paratose pathway. researchgate.net

Cell-Free Enzymatic Synthesis Systems for this compound

Cell-free synthesis systems provide a powerful platform for producing chemicals and proteins without the constraints of living cells. mdpi.comosti.gov These systems utilize cellular machinery, such as enzymes and cofactors, in an in vitro environment, which allows for direct control over reaction conditions and circumvents issues like cell wall permeability, metabolic burden, and product toxicity. mdpi.comosti.gov

For the production of this compound, a cell-free system would involve combining the purified recombinant enzymes from the biosynthetic pathway (as detailed in section 8.2) in a reaction vessel with the necessary substrates and cofactors. The pathway could be constructed step-by-step:

Start with a simple, inexpensive substrate like glucose.

Use enzymes from the host's (e.g., E. coli) natural glycolysis to convert glucose into glucose-6-phosphate and then to the nucleotide sugar precursor. osti.gov

Add the specific recombinant enzymes for the abequose pathway (E_p, E_od, E1, E3, and the final epimerases/reductases) to convert the precursor into the final product. nih.gov

This approach has been successfully used to produce other complex molecules, such as 2-deoxyribose 5-phosphate from fructose (B13574) using a cascade of six thermophilic enzymes. researchgate.net A key advantage is the ability to operate the system at non-physiological conditions, such as elevated temperatures if thermostable enzymes are used, which can increase reaction rates. researchgate.net Furthermore, cell-free systems are highly amenable to high-throughput screening and optimization through automated liquid handling, accelerating the Design-Build-Test-Learn cycle of synthetic biology. mdpi.comosti.gov

Synthetic Biology Design Principles for Novel Dideoxy Sugar Production Pathways

Synthetic biology applies engineering principles—such as standardization, decoupling, and modeling—to the design and construction of new biological systems. nih.govwikigenes.org Creating novel pathways for the production of this compound or other dideoxy sugars relies on these core tenets. nih.gov

A primary design principle is modularity , where well-characterized biological parts (genes, enzymes, regulatory elements) are combined to create new devices and systems. nih.gov The biosynthesis of 3,6-dideoxyhexoses is inherently modular. nih.govresearchgate.net For example, the initial steps converting a hexose (B10828440) to a CDP-4-keto-6-deoxy intermediate are common to the biosynthesis of several different dideoxy sugars. nih.govresearchgate.net The final identity of the sugar is determined by the specific C-3 deoxygenation, epimerization, and reduction enzymes used in the later stages of the pathway. nih.govresearchgate.net This allows for a "mix-and-match" approach, where enzymes from different organisms can be combined to potentially create novel sugar structures.

Another key principle is the use of computational modeling and pathway prediction algorithms. openaccessjournals.com In silico models of cellular metabolism can be used to identify optimal gene knockout strategies, predict metabolic fluxes, and design growth-coupled production strains, guiding rational engineering efforts before any lab work is done. openaccessjournals.com

Finally, the principle of directed evolution can be applied to engineer enzymes with new specificities or improved activities. For instance, the enzyme Tyl1a, which catalyzes a 3,4-ketoisomerization, has been shown to have a relaxed substrate specificity. acs.org This promiscuity could be exploited and enhanced through protein engineering to accept different nucleotide-sugar substrates, thereby expanding the range of possible dideoxy sugars that can be synthesized. acs.org The overarching goal of these synthetic biology approaches is to make the engineering of biological systems for chemical production more predictable and efficient. wikigenes.org

Table 2: Synthetic Biology Principles and Their Application to Dideoxy Sugar Production

Principle Description Application to Dideoxy Sugar Pathways
Modularity & Standardization Using interchangeable, well-characterized biological parts (genes, promoters) to assemble new pathways. nih.govwikigenes.org Combining enzymes from different natural dideoxy sugar pathways (e.g., from Yersinia, Salmonella) to create chimeric pathways for novel sugar production. nih.govnih.govresearchgate.net
Computational Modeling Using computer simulations (in silico models) to predict the behavior of a biological system and guide rational design. openaccessjournals.com Predicting metabolic flux towards CDP-D-glucose and identifying gene deletions in E. coli to improve the yield of this compound.
Decoupling & Cell-Free Systems Separating a biological process from the complexity and regulation of a living cell to simplify control and optimization. mdpi.comosti.gov Prototyping and optimizing the this compound pathway in an in vitro environment to quickly test enzyme combinations and reaction conditions. osti.gov

| Directed Evolution & Enzyme Engineering | Modifying enzymes to alter their substrate specificity, improve catalytic efficiency, or enhance stability. | Engineering enzymes like ketoisomerases or reductases to accept alternative substrates, leading to the synthesis of structurally diverse dideoxy sugars not found in nature. acs.org |

Future Research Directions and Unanswered Questions Regarding 3,6 Dideoxy D Xylo Hexose

Elucidation of Novel Biosynthetic Pathways for Related Dideoxy Sugars

The biosynthesis of 3,6-dideoxyhexoses, such as abequose, has been a subject of considerable research, particularly the well-characterized CDP-ascarylose pathway. nih.govacs.org However, the vast diversity of dideoxy sugars found in nature suggests the existence of yet-undiscovered biosynthetic routes. Future research will focus on identifying and characterizing these novel pathways.

Key research objectives include:

Exploring Genetic Diversity: Researchers are looking to clone and sequence gene clusters from various organisms, particularly bacteria, that produce unique dideoxy sugars. nih.gov By comparing these new gene clusters to established ones, like the asc region in Yersinia pseudotuberculosis, scientists can infer the functions of new enzymes and piece together novel pathways. nih.govnih.gov

Characterizing "Bricolage" Products: Many unusual sugars are thought to be synthesized from common precursors like glucose and mannose through a series of enzymatic modifications, a process described as "bricolage". uchicago.edu Future work will aim to identify the specific enzymes (e.g., epimerases, dehydratases, reductases) that bacteria use to modify common sugar nucleotide intermediates, such as TDP-glucose, to create a wide array of dideoxyhexoses. uchicago.edu

Enzyme-Driven Sugar Engineering: A deeper understanding of these pathways could enable the "in vitro" or "in vivo" production of novel sugar structures by combining enzymes from different pathways. acs.org For instance, replacing an enzyme in a known pathway with a similar enzyme from another organism has already been shown to produce non-naturally occurring sugar derivatives, highlighting the potential for creating new bioactive compounds. nih.gov

The biosynthesis of dTDP-3-acetamido-3,6-dideoxy-α-D-glucose, a related amino-dideoxy sugar, involves a five-enzyme cascade. portlandpress.comnih.gov The study of such pathways provides a blueprint for what to look for when hunting for novel biosynthetic routes for other dideoxy sugars. portlandpress.comnih.gov The enzymes involved often show homology across different bacterial species, allowing researchers to use known gene sequences as probes to discover new pathways in other organisms. portlandpress.comnih.gov

Development of New Stereoselective and Efficient Chemical Synthesis Methods for 3,6-Dideoxy-D-xylo-hexose

The chemical synthesis of specific stereoisomers of dideoxy sugars like this compound remains a significant challenge due to the lack of directing hydroxyl groups at the C3 and C6 positions. acs.org While various methods exist, future research is focused on developing more efficient, scalable, and highly stereoselective routes. researchgate.netresearchgate.net

Key areas for development include:

De Novo Synthesis: Routes starting from simple, achiral precursors like 2-acetylfuran (B1664036) offer an alternative to lengthy modifications of existing sugars. researchgate.net Future work will refine these methods to improve yields and stereocontrol, making these rare sugars more accessible.

Catalyst-Controlled Glycosylation: Developing new catalysts is crucial for controlling the stereochemical outcome of glycosylation reactions. mdpi.comrsc.org For example, recent studies have explored borinate catalysts and gold(I)-catalyzed cycloisomerization to achieve high selectivity. mdpi.comthieme-connect.com There is a continuing need for catalysts that are stable, efficient, and work under mild conditions. rsc.org

Novel Protecting Group Strategies: The choice of protecting groups on the sugar donor and acceptor is critical for influencing the stereoselectivity of the reaction. acs.org The use of 3,4-O-disiloxane protecting groups, for instance, has been shown to enhance α-selectivity in 2-deoxy glycosylation reactions. acs.org Future research will likely uncover new protecting group strategies tailored for dideoxy sugars.

Automated and Flow Chemistry: The application of automated continuous flow processes can significantly accelerate the synthesis of dideoxy sugar building blocks, reducing reaction times and purification steps. This approach allows for the modular and parallel synthesis of multiple sugar donors.

The table below summarizes some existing and emerging synthetic strategies.

Synthetic StrategyKey Features & Future Directions
De Novo Synthesis Starts from simple, non-carbohydrate precursors. Future work aims to improve scalability and stereocontrol. researchgate.net
Catalytic Glycosylation Uses catalysts (e.g., gold, rhodium, phenanthroline) to direct stereoselectivity. Research focuses on developing more robust and efficient catalysts for dideoxy sugars. acs.orgrsc.orgthieme-connect.com
Anomeric O-Alkylation An alternative to traditional glycosylation that can provide excellent β-selectivity. rsc.org Further exploration of its scope with dideoxy sugars is needed.
Protecting Group-Assisted Synthesis Utilizes specific protecting groups (e.g., 1,2-O-propylidene acetal (B89532), 3,4-O-disiloxane) to facilitate modifications and control stereochemistry. acs.orgresearchgate.net The design of new protecting groups remains a key research area.

Advanced Understanding of Structure-Activity Relationships in Glycoconjugates Containing this compound

This compound and its relatives are often key components of biologically active glycoconjugates, such as bacterial lipopolysaccharides (LPS) and antibiotics. nih.govnih.gov The dideoxy sugar moiety frequently acts as an essential recognition element or determinant of biological function. nih.govresearchgate.net A major future goal is to precisely map the relationship between the structure of these sugars and the activity of the larger molecules they are part of (Structure-Activity Relationships, SAR).

Future research directions in SAR include:

Synthetic Glycoconjugate Libraries: The development of efficient synthetic methods (as discussed in 9.2) will enable the creation of libraries of glycoconjugates with systematically modified sugar units. By testing the biological activity of these analogs, researchers can pinpoint which structural features of the dideoxy sugar are critical.

Computational Modeling: Computational studies are crucial for understanding how deoxygenation affects the conformation and flexibility of the sugar ring. nih.gov These studies can predict how changes in the sugar's shape might influence its binding to receptors or enzymes, guiding the design of new bioactive molecules. nih.gov

Probing Host-Pathogen Interactions: Since 3,6-dideoxyhexoses are dominant antigenic determinants in bacteria like Salmonella, understanding their SAR is vital for developing new vaccines and diagnostics. nih.govnih.gov Researchers will continue to synthesize various dideoxy sugar antigens to study their interaction with antibodies and immune cells.

For example, it is known that the five naturally occurring 3,6-dideoxyhexoses are found at the nonreducing end of the O-antigens of Gram-negative bacteria, where they play a crucial role in serological specificity. nih.gov By synthesizing these sugars and their analogs and attaching them to carrier proteins or sensor surfaces, scientists can systematically probe the structural requirements for antibody recognition. researchgate.net

Integration of Omics Technologies (e.g., Glycomics, Proteomics, Genomics) in the Study of this compound Metabolism and Function

The comprehensive analysis of biological systems requires an integrated approach. Omics technologies, which allow for the large-scale study of genes (genomics), proteins (proteomics), and glycans (glycomics), are powerful tools for unraveling the complex roles of sugars like this compound. humanspecificresearch.orgmdpi.com

Future integration of omics will likely involve:

Genomics and Transcriptomics: These technologies can identify the complete set of genes responsible for the biosynthesis and transport of this compound in an organism. mdpi.comresearchgate.net By analyzing gene expression under different conditions, researchers can understand how the production of this sugar is regulated.

Proteomics: This approach can identify and quantify the proteins involved in the sugar's biosynthetic pathway, from the initial enzymes to the glycosyltransferases that attach it to other molecules. mdpi.comresearchgate.net This can help confirm the function of genes identified through genomics.

Glycomics and Metabolomics: Glycomics aims to characterize the entire complement of glycans (the "glycome") in an organism, while metabolomics profiles all small-molecule metabolites. nih.gov These technologies can directly detect this compound and its derivatives, track their abundance, and identify the specific glycoconjugates in which they are found. nih.gov

Multi-omics Integration: The true power lies in combining these datasets. nih.gov For example, by correlating genomic data (presence of biosynthetic genes) with glycomic data (presence of the final sugar product), researchers can firmly establish new biosynthetic pathways. portlandpress.comnih.gov This integrated approach can provide a holistic view of the sugar's metabolism and its functional impact on the organism. mdpi.com

The study of metabolic networks in microbial communities is an area where multi-omics will be particularly valuable for understanding how dideoxy sugars are produced and utilized in complex environments like the human gut. researchgate.netbiorxiv.org

Emerging Roles of this compound in Unexplored Biological Systems

While this compound is well-known for its role in the O-antigens of Salmonella and other Gram-negative bacteria, its presence and function in other biological contexts remain largely unexplored. wikipedia.org Future research will likely uncover novel roles for this and other dideoxy sugars in a wider range of organisms and biological processes.

Potential areas of discovery include:

Screening Diverse Environments: Researchers can screen for the presence of this compound in less-studied organisms, such as marine bacteria, archaea, and lower eukaryotes. mdpi.com The discovery of this sugar in new species could point to previously unknown biological functions.

Host-Microbe Interactions: Beyond simple antigenicity, dideoxy sugars on the surface of microbes could play more subtle roles in mediating interactions with host organisms, such as adhesion to host tissues or modulation of the host immune response. acs.org

Signaling Molecules: Some rare sugars have been found to act as signaling molecules. It is conceivable that this compound or its derivatives could function in cell-cell communication, either within a single microbial population or between different species.

Natural Product Scaffolds: Dideoxy sugars are components of many medically important natural products, including antibiotics. nih.gov As new natural products are discovered from diverse sources, it is likely that this compound will be found as a component of novel bioactive molecules, expanding its known biological significance. acs.org

The continued exploration of nature's chemical diversity, combined with advances in analytical and synthetic chemistry, will undoubtedly reveal new and unexpected roles for this compound in the years to come.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,6-Dideoxy-D-xylo-hexose, and what intermediates are critical?

  • Methodological Answer : Abequose is synthesized via reductive ring-opening of methyl-3,4-anhydro-6-tosyl-α-D-galactoside using lithium aluminum hydride (LiAlH₄), followed by hydrolysis to yield the free sugar. Alternative routes employ benzylidene-protected intermediates (e.g., methyl 4,6-O-benzylidene-3-deoxy-α-D-xyloside) to control regioselectivity during deoxygenation. Challenges arise in avoiding furanose byproducts during isopropylidene protection, necessitating kinetic control and chromatographic purification .

Q. Which analytical techniques are essential for confirming the structure of 3,6-dideoxyhexoses?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HSQC) identifies deoxy positions and ring conformation. Mass spectrometry (HRMS) verifies molecular weight. X-ray crystallography resolves stereochemical ambiguities, particularly when synthetic byproducts (e.g., furanose derivatives) complicate spectral interpretation .

Q. What is the biological significance of this compound in bacterial systems?

  • Methodological Answer : Abequose is a key component of O-specific polysaccharides in Gram-negative bacteria (e.g., Salmonella spp. and Pseudomonas fluorescens). It acts as a serological determinant, influencing antigenic specificity and host-pathogen interactions. Researchers validate its role via lipopolysaccharide (LPS) isolation, immunoblotting, and comparative studies with knockout mutants lacking deoxysugar biosynthesis genes .

Advanced Research Questions

Q. How do computational models elucidate the conformational dynamics of 3,6-dideoxyhexoses?

  • Methodological Answer : Density functional theory (DFT) and molecular dynamics (MD) simulations analyze ring puckering (e.g., ⁴C₁ vs. ¹C₄ chair conformers) and anomeric effects. Comparative studies between abequose (D-xylo) and tyvelose (D-arabino) reveal how stereochemical differences at C-2/C-3 influence hydrogen bonding and solvent accessibility, impacting biological recognition .

Q. What strategies mitigate stereochemical inconsistencies during the synthesis of abequose derivatives?

  • Methodological Answer : Protecting group strategies (e.g., benzylidene or isopropylidene) prevent undesired side reactions. Reductive cleavage of epoxides must be stereospecific; unexpected products (e.g., furanose forms) require optimization of reaction conditions (solvent polarity, temperature) and purification via silica gel chromatography. Isotopic labeling (e.g., ¹³C at C-3) aids in tracking reaction pathways .

Q. How is abequose biosynthesized in bacteria, and what regulatory mechanisms govern its production?

  • Methodological Answer : Biosynthesis begins with cytidine diphosphate (CDP)-D-glucose, which undergoes dehydration and reduction to form CDP-6-deoxy-4-keto-D-glucose. A C-3 dehydratase (e.g., EpiD in Salmonella) removes the hydroxyl group, yielding CDP-abequose. Researchers study pathway regulation via gene knockout/knock-in experiments, enzyme kinetics, and metabolomic profiling .

Q. How should researchers resolve contradictions in spectral data during structural characterization?

  • Methodological Answer : Discrepancies between synthetic and natural samples (e.g., optical rotation, NMR shifts) are addressed by cross-validating data with 2D-NMR, high-resolution mass spectrometry (HRMS), and circular dichroism (CD). Contaminants (e.g., furanose byproducts) are identified via comparative TLC and HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.